molecular formula C14H19BrN2O2Si B13031730 6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carbaldehyde

6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carbaldehyde

Cat. No.: B13031730
M. Wt: 355.30 g/mol
InChI Key: MEMDGUIRIGRQRH-UHFFFAOYSA-N
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Description

6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carbaldehyde is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromo substituent at the 6th position, a trimethylsilyl-ethoxy-methyl group at the 1st position, and a carbaldehyde group at the 3rd position. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes.

    Introduction of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the protection of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Mechanism of Action

The mechanism of action of 6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity. The molecular targets and pathways involved would vary based on the specific bioactive molecule synthesized from this compound.

Comparison with Similar Compounds

6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives such as:

    6-Bromo-1-methyl-1H-indazole-3-carbaldehyde: Similar structure but lacks the trimethylsilyl-ethoxy-methyl group, which may affect its reactivity and biological activity.

    6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-4-carbaldehyde: Similar structure but with the carbaldehyde group at the 4th position, which may influence its chemical properties and applications.

    6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C14H19BrN2O2Si

Molecular Weight

355.30 g/mol

IUPAC Name

6-bromo-1-(2-trimethylsilylethoxymethyl)indazole-3-carbaldehyde

InChI

InChI=1S/C14H19BrN2O2Si/c1-20(2,3)7-6-19-10-17-14-8-11(15)4-5-12(14)13(9-18)16-17/h4-5,8-9H,6-7,10H2,1-3H3

InChI Key

MEMDGUIRIGRQRH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C(=N1)C=O

Origin of Product

United States

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